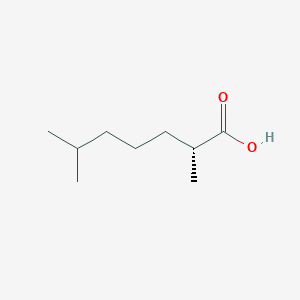

(r)-2,6-Dimethylheptanoic acid

Description

Significance of Methyl-Branched Fatty Acids in Specialized Organic Chemistry

Methyl-branched fatty acids are a class of lipids characterized by one or more methyl groups along their carbon chain. wikipedia.orgwikipedia.org This branching distinguishes them from their more common straight-chain counterparts, imparting unique physical and chemical properties. ontosight.ai For instance, the presence of methyl groups can lower the melting point compared to straight-chain fatty acids of similar carbon length. ontosight.ai

In the realm of organic chemistry, these branched structures are significant for several reasons:

Natural Occurrence and Biological Roles: Methyl-branched fatty acids are found in various natural sources, including bacteria, plants, and animals. wikipedia.orgtaylorfrancis.com Their presence in these organisms points to specific biological functions and metabolic pathways, making them intriguing targets for study. ontosight.ainih.gov

Stereochemical Complexity: The introduction of methyl groups can create chiral centers, leading to stereoisomers with distinct biological activities and chemical behaviors. This complexity offers a rich field for stereoselective synthesis and analysis.

Synthetic Building Blocks: The unique architecture of methyl-branched fatty acids makes them valuable as intermediates and building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. lookchem.com

Academic Context of Chiral Carboxylic Acids in Asymmetric Synthesis

Chiral carboxylic acids are fundamental components in the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. rsc.org Enantiomers, or non-superimposable mirror images of a molecule, can exhibit profoundly different biological activities. Therefore, the ability to synthesize a specific enantiomer is crucial in areas such as drug development and materials science.

Chiral carboxylic acids play several key roles in this context:

Chiral Catalysts and Ligands: They can function as chiral catalysts or as ligands that coordinate with metal catalysts to create a chiral environment, thereby directing the stereochemical outcome of a reaction. snnu.edu.cnresearchgate.netresearchgate.net The combination of achiral metal complexes with chiral carboxylic acids has emerged as a powerful strategy for enantioselective C-H bond functionalization. snnu.edu.cn

Chiral Building Blocks: They serve as versatile starting materials or intermediates in the synthesis of a wide array of chiral molecules, including α-hydroxy acids and α-amino acids. rsc.org

Probes for Reaction Mechanisms: The stereochemical outcome of reactions involving chiral carboxylic acids can provide valuable insights into reaction mechanisms and the nature of transition states.

The development of efficient methods for the synthesis of α-stereogenic carboxylic acids is an active area of research, with numerous strategies employing both organocatalysis and transition metal catalysis. rsc.org

Overview of Current Research Themes Related to (R)-2,6-Dimethylheptanoic Acid

Research involving this compound is primarily concentrated on its synthesis and its role as a specialized chemical entity.

One of the notable achievements in the synthesis of this compound is the enantioselective synthesis of (R)-(-)-2,6-dimethylheptanoic acid utilizing the DiTOX (1,3-dithiane 1-oxide) asymmetric building block. ntu.ac.ukresearchgate.net This method provides a pathway to obtain the specific (R)-enantiomer.

Furthermore, 2,6-Dimethylheptanoic acid, in its racemic form (DL-2,6-dimethylheptanoic acid), is recognized as a building block for the synthesis of 2,6-dimethyl heptanoyl-CoA. caymanchem.com This thioester is a substrate for acyl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism. caymanchem.com

The compound and its derivatives are also subjects of study in the broader context of branched-chain fatty acids and their metabolic pathways. ontosight.ai While much of the research focuses on the racemic mixture, the availability of enantioselective synthetic routes for the (R)-isomer opens avenues for investigating the specific biological roles and chemical reactivity of this particular stereoisomer. ntu.ac.ukresearchgate.net

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Canonical SMILES | CC(C)CCCC(C)C(=O)O |

| InChI Key | MDAPKSVKYITQHQ-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2R)-2,6-dimethylheptanoic acid |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t8-/m1/s1 |

InChI Key |

MDAPKSVKYITQHQ-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)C(=O)O |

Canonical SMILES |

CC(C)CCCC(C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2,6 Dimethylheptanoic Acid

Enantioselective Synthesis Strategies

The development of synthetic routes that afford (R)-2,6-dimethylheptanoic acid in high enantiomeric purity is a key focus of research. These strategies often employ chiral auxiliaries or stereoselective transformations to control the configuration of the final product.

Application of Chiral Auxiliaries and Asymmetric Building Blocks

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.

A significant advancement in the synthesis of this compound involves the use of the 1,3-dithiane (B146892) 1-oxide (DiTOX) group as a chiral auxiliary and asymmetric building block. researchgate.netntu.ac.ukcapes.gov.br This methodology has proven effective for preparing a range of α-methyl carboxylic acids with high enantiomeric excess. capes.gov.br The DiTOX unit serves a dual purpose: it controls the stereochemistry of reactions at the adjacent carbon and acts as a source of chirality. capes.gov.brarkat-usa.orgliverpool.ac.uk The synthesis of both racemic and enantioenriched forms of DiTOX has been achieved through the asymmetric sulfur oxidation of 1,3-dithiane derivatives. arkat-usa.org

In a specific application, (R)-(-)-2,6-dimethylheptanoic acid was synthesized in two steps from a derivative of citronellal (B1669106) using a DiTOX-mediated approach. researchgate.netresearchgate.net This was the first reported application of the DiTOX asymmetric building block for the synthesis of this particular compound. ntu.ac.ukliverpool.ac.uk The versatility of DiTOX-derived carbanions is further demonstrated by their participation in various transformations with high diastereoselectivity, including nucleophilic substitutions and additions. arkat-usa.orgacs.orgresearchgate.netliverpool.ac.ukresearchgate.net

The success of chiral auxiliary-based methods hinges on achieving high levels of asymmetric induction and diastereoselectivity. In the context of DiTOX-mediated synthesis, the chiral sulfoxide (B87167) group effectively directs the approach of electrophiles, leading to the preferential formation of one diastereomer. researchgate.net This control over stereochemistry is crucial for obtaining the desired (R)-enantiomer of 2,6-dimethylheptanoic acid with high purity. Research has shown that chiral carbanions derived from DiTOX undergo reactions with excellent diastereoselectivity. arkat-usa.org

Another well-established chiral auxiliary, pseudoephedrine, has been used for the highly diastereoselective alkylation of its amide enolates. caltech.edu This method allows for the synthesis of α-substituted carboxylic acids with high enantiomeric enrichment after cleavage of the auxiliary. caltech.edu

Stereoselective Elaboration from Precursors

An alternative to using chiral auxiliaries is the stereoselective elaboration of a chiral precursor that already contains one or more of the required stereocenters. This strategy relies on the ability to introduce new stereocenters with a high degree of control relative to the existing ones.

For instance, the synthesis of related complex natural products has been achieved through the stereoselective synthesis of chiral building blocks, which are then coupled together. ub.edu A key strategy in these syntheses is the use of stereoselective reactions, such as Brown's crotylboration, to establish the desired stereochemistry. ub.edu Similarly, Sharpless asymmetric dihydroxylation is a powerful method for inducing chirality in a molecule, which can then be elaborated to the final target. researchgate.net

Alternative Alkylation-Based Synthetic Routes

Beyond chiral auxiliary methods, other alkylation-based routes have been explored. One such approach involves the carboxylation of alkylated diynes. While this method can produce 2,6-disubstituted carboxylic acids, it may require careful optimization to achieve high yields and enantioselectivity.

Convergent and Divergent Synthetic Pathways

Synthetic strategies can be broadly categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the later stages. This approach can be more efficient for complex molecules. The synthesis of natural products has utilized convergent strategies where key fragments are prepared separately and then combined. researchgate.netdiva-portal.org

Stereochemical Investigations and Absolute Configuration Assignment

Principles of Cahn-Ingold-Prelog (CIP) System for R/S Nomenclaturelibretexts.org

The Cahn-Ingold-Prelog (CIP) system is the most widely accepted method for unambiguously assigning the absolute configuration of a stereocenter. libretexts.org This system prioritizes the four different substituents attached to the chiral carbon based on a set of sequence rules, primarily centered on atomic number. libretexts.orgvcc.ca

For (R)-2,6-dimethylheptanoic acid, the chiral center is the carbon atom at position 2 (C2). The four groups attached to this carbon are a hydrogen atom (-H), a methyl group (-CH₃), a carboxyl group (-COOH), and a 4-methylpentyl group (-CH₂CH₂CH₂CH(CH₃)₂).

The assignment process involves two main steps:

Assigning Priorities: The groups are ranked from highest (1) to lowest (4) priority. If the atoms directly attached to the chiral center are different, the one with the higher atomic number receives higher priority. If they are the same, the process continues outward to the next atoms in the chain until a point of difference is found. vcc.ca

Determining Configuration: The molecule is oriented so that the lowest-priority group (4) points away from the viewer. The direction of the arc from the highest-priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned 'R'. If it is counter-clockwise, the configuration is 'S'. libretexts.orgvcc.ca

Applying these rules to 2,6-dimethylheptanoic acid, the priorities of the substituents on C2 are determined as follows:

| Priority | Group Attached to Chiral Center (C2) | Rationale for Priority Assignment |

| 1 (Highest) | -COOH | The carbon of the carboxyl group is bonded to two oxygen atoms (treated as C-O, C-O). Oxygen has a higher atomic number (8) than carbon (6). |

| 2 | -CH₂CH₂CH₂CH(CH₃)₂ | The C2 is bonded to C3. This carbon (C3) is attached to another carbon (C4) and two hydrogens (C, H, H). |

| 3 | -CH₃ | The C2 is bonded to the methyl carbon. This carbon is attached only to three hydrogens (H, H, H). |

| 4 (Lowest) | -H | Hydrogen has the lowest atomic number (1). |

When the molecule is oriented with the hydrogen atom pointing away, the sequence from the -COOH group (1) to the 4-methylpentyl group (2) to the -CH₃ group (3) traces a clockwise path. Therefore, this enantiomer is designated as this compound.

Chromatographic Methods for Absolute Configuration Determination

Chromatographic techniques are powerful tools for separating enantiomers and determining the absolute configuration of chiral compounds, often by comparison with an authenticated standard.

Chiral Gas Chromatography (GC) is a key analytical method for the separation of enantiomers and the determination of enantiomeric purity. researchgate.net This technique utilizes a capillary column containing a chiral stationary phase (CSP). The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times for the R and S enantiomers, allowing for their separation and quantification. researchgate.net

The absolute configuration of this compound has been successfully determined using this method. In a notable study investigating the composition of the cloacal gland secretion of the tuatara (Sphenodon punctatus), this compound was identified as one of the major fatty acid constituents. researchgate.net Researchers confirmed its absolute configuration by performing GC analysis on chiral stationary phases. researchgate.net While some compounds required derivatization to their methyl esters for effective separation, others could be analyzed as free acids. researchgate.net

The determination of the configuration of stereogenic centers was carried out using various stationary phases, demonstrating the versatility of the technique. researchgate.net

| Analytical Technique | Stationary Phase Example | Application | Reference |

| Chiral Gas Chromatography (GC) | Hydrodex-6-TBDMS-b-cyclodextrin | Separation of stereoisomers of methyl-branched fatty acids. | researchgate.net |

| Chiral Gas Chromatography (GC) | Lipodex G | Separation of C(6)-epimers of related trimethylundecenoic acid methyl esters. | researchgate.net |

This approach is particularly effective as it not only separates the enantiomers but, when combined with a detector like a mass spectrometer (GC-MS), also provides structural confirmation of the molecule. researchgate.net

Spectroscopic Techniques for Stereoisomeric Characterization

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. While standard techniques can confirm the molecular structure and connectivity, specialized approaches are needed to differentiate between stereoisomers.

However, in an achiral solvent, the NMR spectra of (R)- and (S)-2,6-dimethylheptanoic acid are identical because enantiomers have the same physical properties under achiral conditions. Similarly, standard MS cannot distinguish between them.

To use spectroscopy for stereoisomeric characterization, diastereomeric interactions must be introduced. This can be achieved by:

Using Chiral Derivatizing Agents (CDAs): The chiral acid can be reacted with a chiral agent (e.g., a chiral alcohol) to form a mixture of diastereomers. These diastereomers have different physical properties and are distinguishable by NMR spectroscopy, exhibiting different chemical shifts and coupling constants. lookchem.com

Using Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form weak, transient diastereomeric complexes with the enantiomers directly in the NMR tube, inducing chemical shift differences between the corresponding protons or carbons of the R and S forms.

While specific applications of these advanced NMR techniques for this compound are not detailed in the surveyed literature, they represent standard and powerful methods for assigning absolute configuration in organic chemistry. lookchem.com The combination of chiral chromatography and comprehensive spectroscopic analysis provides a robust framework for the complete stereochemical investigation of molecules like this compound. researchgate.netdntb.gov.ua

Applications As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The structural motif of a methyl-branched chain is prevalent in numerous biologically active natural products. Consequently, optically pure branched alkanoic acids like (r)-2,6-Dimethylheptanoic acid are highly sought-after building blocks for their synthesis. diva-portal.org

Polyketides are a large and structurally diverse class of natural products, many of which possess significant pharmacological properties, including antibiotic, antifungal, and anticancer activities. nih.gov Their biosynthesis involves the sequential condensation of small carboxylic acid units, often including methyl-branched extender units like (2S)-methylmalonyl-CoA, to construct a complex carbon skeleton. nih.gov

The synthesis of polyketide-derived macrolide antibiotics often relies on chiral building blocks that mimic these biosynthetic intermediates. arkat-usa.org For instance, the synthesis of 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone, a triketide product isolated from a mutant S. erythraea strain, was achieved utilizing a chiral building block concept. arkat-usa.org While not directly using this compound, the strategies employed highlight the importance of chiral heptanoic acid derivatives in this area. arkat-usa.orgub.edu Methyl-branched trisubstituted (Z)-double bonds, a common feature in potent antitumor polyketides like epothilone (B1246373) B and discodermolide, are often constructed from such chiral precursors. core.ac.uk The (r)-2,6-dimethyl substitution pattern makes this acid a potential precursor for segments of complex polyketide chains where such branching is required for biological activity.

The biological activity of insect pheromones is often dependent on their precise stereoisomeric composition. The synthesis of these compounds, therefore, demands methods that can produce individual stereoisomers in high purity. diva-portal.org Chiral methyl-branched acids and their derivatives are crucial building blocks for achieving this stereochemical control. diva-portal.org

A notable example is the synthesis of the sixteen individual stereoisomers of 3,7,11-trimethyl-2-tridecanol, the sex pheromone of the pine sawfly Microdiprion pallipes. diva-portal.orgdiva-portal.org These syntheses were based on the coupling of enantiomerically pure building blocks, such as the stereoisomers of 1-lithio-2,6-dimethyloctane, which share the core structural motif with this compound. diva-portal.org Furthermore, the structurally related (R)-2,6-dimethylhept-5-enoic acid has been identified as a component in the cloacal gland secretion of the tuatara (Sphenodon punctatus). lookchem.com These examples underscore the utility of the this compound framework in constructing stereochemically pure pheromones and other semiochemicals.

| Target Molecule/System | Building Block Derived from 2,6-Dimethylheptane (B94447) Core | Significance |

| Pine Sawfly Pheromones | Stereoisomers of 1-lithio-2,6-dimethyloctane | Synthesis of all 16 stereoisomers of the active pheromone 3,7,11-trimethyl-2-tridecanol. diva-portal.orgdiva-portal.org |

| Tuatara Gland Secretion | (R)-2,6-dimethylhept-5-enoic acid | Identification as a natural semiochemical, confirming the biological relevance of this chiral motif. lookchem.com |

The application of this compound extends to the synthesis of other important bioactive molecules. It serves as a key intermediate in the synthesis of vitamin E analogs (tocopherols). The C14 side chain of α-Tocopherol has been synthesized from (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol, a synthon readily prepared from a 2,6-dimethylheptane precursor. ijcce.ac.ir Oxidation of this chiral alcohol would yield the corresponding carboxylic acid, demonstrating a clear synthetic link. ijcce.ac.ir

In biochemical research, DL-2,6-dimethyl Heptanoic acid is used as a building block to synthesize 2,6-dimethyl heptanoyl-CoA. caymanchem.com This molecule serves as a substrate for acyl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism, making it a valuable tool for studying metabolic pathways and enzyme function. caymanchem.com

Utility in Asymmetric Catalysis and Reagent Design

One of the most significant applications of this compound is in the development of chiral reagents for asymmetric synthesis. Its enantioselective synthesis was notably achieved through the use of the 1,3-dithiane (B146892) 1-oxide (DITOX) chiral auxiliary. researchgate.netacs.orgresearchgate.net This methodology has become a hallmark example of auxiliary-controlled asymmetric synthesis. capes.gov.brliverpool.ac.uk

In this approach, the DITOX auxiliary is acylated, and the resulting adduct serves as a chiral enolate equivalent. This reagent can then participate in various carbon-carbon bond-forming reactions with high diastereoselectivity. acs.org For example, the DITOX adduct of an appropriate acyl precursor has been used in highly diastereoselective asymmetric Mannich reactions, demonstrating its utility in designing reagents for complex catalytic processes. acs.org The success of the DITOX auxiliary in controlling the stereoselective synthesis of this compound has paved the way for its broader application in preparing other enantiomerically pure α-methyl carboxylic acids. capes.gov.bracs.org

| Reagent System | Reaction Type | Outcome |

| 1,3-dithiane 1-oxide (DITOX) Adduct | Acylation/Alkylation | Enantioselective synthesis of (R)-(−)-2,6-dimethyl heptanoic acid. researchgate.netacs.org |

| Acyldithiane oxide enolates | Asymmetric Mannich Reaction | High diastereofacial selectivity in C-C bond formation. acs.org |

Development of Novel Chiral Synthons

A chiral synthon is a building block used to introduce a specific chiral element into a target molecule. This compound is not only a useful synthon in its own right but also serves as a starting point for the development of more elaborate chiral building blocks. diva-portal.orgijcce.ac.ir

For instance, the enzymatic desymmetrization of a meso-diacetate derived from 2,6-dimethylhepta-1,6-diene yields (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol. ijcce.ac.ir This alcohol is a more functionalized chiral synthon that was directly applied to the synthesis of the α-Tocopherol side chain. ijcce.ac.ir Similarly, in the synthesis of pine sawfly pheromones, building blocks derived from the chiral pool, such as (R)-2-methylsuccinic acid, are elaborated into more complex, multi-carbon synthons that carry the necessary stereochemical information for the final coupling steps. diva-portal.org The conversion of this compound into derivatives like acyl-CoAs for metabolic studies or its use in the DITOX system for asymmetric reactions are further examples of how this primary chiral molecule is transformed into advanced synthons for specific applications. caymanchem.comacs.org

Involvement in Branched-Chain Fatty Acid Degradation Pathways

The catabolism of complex branched-chain fatty acids like phytanic acid and pristanic acid results in the formation of shorter branched-chain acyl-CoA esters, including (r)-2,6-Dimethylheptanoyl-CoA. These metabolites are further processed through specific oxidative pathways.

Peroxisomal β-Oxidation of Pristanic Acid Metabolites

Pristanic acid, a 19-carbon branched-chain fatty acid, undergoes β-oxidation primarily within peroxisomes. wikipedia.orgreactome.org This process involves a series of enzymatic reactions that shorten the carbon chain. After several cycles of β-oxidation, pristanic acid is broken down into smaller molecules, including acetyl-CoA, propionyl-CoA, and the intermediate (4R,8)-dimethylnonanoyl-CoA. researchgate.netresearchgate.net Further β-oxidation of (4R,8)-dimethylnonanoyl-CoA leads to the formation of (2R,6)-dimethylheptanoyl-CoA. researchgate.net

A critical step in this pathway is the stereochemical conversion of the (R)-isomer to the (S)-isomer. The first enzyme in the β-oxidation spiral, branched-chain acyl-CoA oxidase, is specific for the (S)-stereoisomer of methyl-branched acyl-CoA esters. researchgate.net Therefore, (2R,6)-dimethylheptanoyl-CoA must be converted to its (S)-epimer, a reaction catalyzed by α-methylacyl-CoA racemase, to allow for its continued degradation within the peroxisome. researchgate.net The accumulation of pristanic acid and its metabolites is a hallmark of several inherited metabolic disorders, such as Zellweger syndrome. wikipedia.org

Mitochondrial Catabolism of Branched-Chain Acyl-CoAs

While the initial stages of pristanic acid degradation occur in peroxisomes, the subsequent catabolism of the resulting shorter-chain branched acyl-CoAs can also take place in mitochondria. reactome.orgresearchgate.net The intermediate (4R,8)-dimethylnonanoyl-CoA, for instance, can be transported from the peroxisome to the mitochondrion as a carnitine ester for further oxidation. researchgate.netresearchgate.net

Within the mitochondria, branched-chain acyl-CoAs enter the β-oxidation pathway. Research has shown that long-chain acyl-CoA dehydrogenase (LCAD) plays a significant role in the metabolism of these branched-chain fatty acids. nih.gov Specifically, 2,6-dimethylheptanoyl-CoA has been identified as a substrate for LCAD, indicating a crucial role for this enzyme in the mitochondrial breakdown of pristanic acid metabolites. nih.gov The end products of this catabolism, such as acetyl-CoA, can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.net

Role in Microbial Degradation of Hydrocarbons

Certain microorganisms possess the enzymatic machinery to degrade branched-chain alkanes, utilizing them as a source of carbon and energy. This process often involves the formation of branched-chain fatty acids like 2,6-dimethylheptanoic acid as intermediates.

Bacterial Metabolism of Branched Alkanes (e.g., Nocardia cyriacigeorgica, Mycobacterium sp.)

Bacteria, including species of Nocardia and Mycobacterium, are known for their ability to metabolize a wide range of hydrocarbons, including branched alkanes. nih.govnih.gov The degradation pathways in these microorganisms typically initiate with the oxidation of the alkane. For a branched alkane like 2,6-dimethylheptane, this oxidation can lead to the formation of the corresponding alcohol, which is then further oxidized to an aldehyde and subsequently to 2,6-dimethylheptanoic acid. This fatty acid can then enter the cell's central metabolic pathways for further breakdown. nih.gov While the specific involvement of Nocardia cyriacigeorgica with 2,6-dimethylheptane is not extensively detailed in the provided results, the general metabolic capabilities of this genus and other related bacteria like Mycobacterium support this metabolic route. nih.govnih.govresearchgate.net

Mono- and Di-terminal Oxidation Mechanisms

The initial enzymatic attack on alkanes by bacteria can occur at different positions on the carbon chain. nih.gov In monoterminal oxidation , the oxidation occurs at one of the terminal methyl groups of the alkane. nih.govresearchgate.net This process converts the alkane into a primary alcohol, which is then oxidized to a fatty acid. nih.gov This fatty acid can then undergo β-oxidation.

In diterminal oxidation , oxidation occurs at both ends of the alkane chain, leading to the formation of a dicarboxylic acid. nih.gov This pathway also channels the resulting fatty acid into the β-oxidation cycle. nih.gov For a branched alkane such as 2,6-dimethylheptane, monoterminal oxidation would be a key mechanism to produce 2,6-dimethylheptanoic acid, which can then be further metabolized by the bacterium.

Occurrence in Biological Systems and Chemical Communication

This compound has been identified in various biological contexts, suggesting its involvement in natural physiological processes and potentially in chemical signaling. Its presence as a metabolite of pristanic acid breakdown means it is found in organisms that metabolize this common dietary branched-chain fatty acid. wikipedia.org While the direct role of this compound in chemical communication is not extensively documented in the provided search results, the presence of various volatile organic compounds, including fatty acid derivatives, in the scent profiles of different organisms suggests a potential, though yet unconfirmed, role in signaling.

Table of Research Findings on this compound Metabolism

| Metabolic Pathway | Organism/System | Key Enzyme/Process | Precursor | Product(s) | Cellular Location |

|---|---|---|---|---|---|

| Branched-Chain Fatty Acid Degradation | Mammals | Peroxisomal β-Oxidation | Pristanic Acid | (r)-2,6-Dimethylheptanoyl-CoA | Peroxisome |

| Branched-Chain Fatty Acid Degradation | Mammals | Mitochondrial β-Oxidation | (r)-2,6-Dimethylheptanoyl-CoA | Acetyl-CoA, Propionyl-CoA | Mitochondria |

| Hydrocarbon Degradation | Bacteria (e.g., Mycobacterium sp.) | Mono-terminal Oxidation | 2,6-Dimethylheptane | 2,6-Dimethylheptanoic acid | Cytoplasm |

Biochemical Metabolism and Enzymatic Transformations of R 2,6 Dimethylheptanoic Acid

Identification in Animal Secretions

This compound has been identified as a significant component of the cloacal gland secretions of the tuatara (Sphenodon punctatus). nih.govbyjus.com The cloacal glands of the tuatara produce a complex lipophilic secretion, with triacylglycerols being the major constituents. nih.gov

A detailed investigation of these secretions revealed the presence of twelve major medium-chain fatty acids that are conjugated to glycerol (B35011). nih.gov Among these, this compound was identified. The structural elucidation of these fatty acids was achieved through transesterification and subsequent derivatization of the natural samples, with their structures being confirmed by synthesis. nih.gov

The determination of the absolute configuration of the chiral fatty acids, including this compound, was accomplished using gas chromatography on chiral phases. nih.gov This analysis confirmed the presence of the (R)-enantiomer in the tuatara's secretions. nih.gov

Interestingly, individual tuatara exhibit specific and complex mixtures of these glycerides, with up to 100 different components being detected in a single individual. nih.gov It has been suggested that these unique chemical profiles, which appear to be stable over several years, may play a role in individual recognition among tuatara. nih.gov

| Parameter | Finding |

| Animal Species | Tuatara (Sphenodon punctatus) |

| Source of Compound | Cloacal gland secretion |

| Form of Compound | Conjugated to glycerol as part of triacylglycerols |

| Identified Enantiomer | This compound |

| Analytical Methods | Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS), Transesterification, Derivatization, Gas Chromatography on chiral phases |

| Associated Compounds | Eleven other major medium-chain fatty acids, including octanoic acid, (E)- and (Z)-oct-4-enoic acid, and tuataric acid, among others. nih.gov |

| Potential Function | Individual chemical signature for recognition |

Enzymology of R 2,6 Dimethylheptanoic Acid Processing

α-Methylacyl-CoA Racemase (AMACR) Activity and Specificity

α-Methylacyl-CoA racemase (AMACR), also known as P504S, is a crucial enzyme in the metabolism of branched-chain fatty acids and their derivatives. nih.govnih.gov It plays an indispensable role in converting (2R)-methyl-branched-chain fatty acyl-CoAs into their (S)-stereoisomers, a necessary step for their degradation via β-oxidation. nih.gov

The β-oxidation machinery can only process 2-methyl-branched fatty acyl-CoA esters that are in the (S)-configuration. nih.gov AMACR catalyzes the epimerization of (2R)-methylacyl-CoA esters to their corresponding (2S)-epimers. wikipedia.org This chiral inversion is a key step in the metabolic pathways of various branched-chain lipids. nih.govnih.gov The reaction mechanism involves the removal of the α-proton to form an enolate intermediate, followed by a non-stereospecific reprotonation, which results in a nearly 1:1 mixture of the two isomers at equilibrium. wikipedia.orgnih.gov Specifically for the breakdown products of pristanic acid, AMACR is responsible for converting (2R,6)-dimethylheptanoyl-CoA to its (S)-stereoisomer, thereby allowing it to enter the subsequent steps of mitochondrial β-oxidation. nih.gov

| Substrate | Enzyme | Product | Metabolic Pathway |

|---|---|---|---|

| (2R,6)-Dimethylheptanoyl-CoA | α-Methylacyl-CoA Racemase (AMACR) | (2S,6)-Dimethylheptanoyl-CoA | Mitochondrial β-oxidation |

| (2R)-methylacyl-CoA esters | α-Methylacyl-CoA Racemase (AMACR) | (2S)-methylacyl-CoA esters | Peroxisomal and Mitochondrial β-oxidation |

AMACR exhibits a bimodal subcellular distribution, being found in both peroxisomes and mitochondria. nih.govresearchgate.net This dual localization is critical as the metabolism of branched-chain fatty acids occurs in both organelles. nih.gov Studies have shown that the peroxisomal and mitochondrial forms of AMACR are produced from the same gene. nih.gov The differential targeting of the single gene product to two different organelles is a result of specific targeting signals within the protein structure. nih.gov The enzyme contains both an N-terminal mitochondrial targeting signal and a C-terminal peroxisomal targeting signal-1, which directs its distribution between the two organelles. nih.gov

The physiological importance of AMACR is underscored by the metabolic consequences of its deficiency. A lack of AMACR activity leads to the accumulation of (2R)-methyl-branched fatty acids, such as pristanic acid, and bile acid intermediates in plasma. nih.gov This accumulation can result in neurological and liver abnormalities in humans. nih.gov The function of AMACR is essential for the complete breakdown of dietary phytanic acid, which is metabolized to pristanic acid. The mitochondrial enzyme, in particular, plays a vital role in the β-oxidation of the breakdown products of pristanic acid, including (2R,6)-dimethylheptanoyl-CoA. nih.gov Therefore, AMACR is a key regulator in the catabolism of these lipids, ensuring their efficient conversion into intermediates that can be utilized for energy production. nih.govoulu.fi

Associated Enzyme Systems in Fatty Acid Oxidation

Following the action of AMACR, the resulting (2S)-2,6-dimethylheptanoyl-CoA enters the β-oxidation spiral. This process involves a series of reactions catalyzed by other enzyme systems, primarily acyl-CoA dehydrogenases and thioesterases, which are crucial for the complete degradation of the fatty acid chain.

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in each cycle of fatty acid β-oxidation. wikipedia.orgnih.gov This reaction introduces a trans double-bond between the α and β carbons of the acyl-CoA thioester substrate. wikipedia.org There are several ACADs with varying specificities for fatty acids of different chain lengths, including short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very long-chain (VLCAD) acyl-CoA dehydrogenases. nih.govproteopedia.org For branched-chain fatty acids like 2,6-dimethylheptanoic acid, specific ACADs are involved in their oxidation. For instance, LCAD has been implicated in the metabolism of long branched-chain fatty acids. nih.gov The action of these dehydrogenases is a rate-limiting step in β-oxidation and is essential for shortening the carbon chain of the fatty acid. nih.gov

| Enzyme | Abbreviation | Substrate Specificity |

|---|---|---|

| Short-chain acyl-CoA dehydrogenase | SCAD | Short-chain fatty acids |

| Medium-chain acyl-CoA dehydrogenase | MCAD | Medium-chain fatty acids |

| Long-chain acyl-CoA dehydrogenase | LCAD | Long-chain and branched-chain fatty acids |

| Very long-chain acyl-CoA dehydrogenase | VLCAD | Very long-chain fatty acids |

The initial steps of β-oxidation for very long-chain and branched-chain fatty acids occur in peroxisomes. ki.se This process generates chain-shortened acyl-CoA esters, such as medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation to CO2 and water. frontiersin.org This transport and metabolic coordination between peroxisomes and mitochondria, often referred to as peroxisomal-mitochondrial cross-talk, is facilitated by acyl-CoA thioesterases (ACOTs). researchgate.net These enzymes hydrolyze acyl-CoAs to their corresponding free fatty acids and coenzyme A. ki.se The resulting free fatty acids can then exit the peroxisome and be transported to the mitochondria. ki.se Several peroxisomal ACOTs have been identified with specificity for long-, medium-, and branched-chain acyl-CoAs, playing a regulatory role in peroxisomal lipid metabolism and facilitating the shuttling of metabolites between these organelles. tudublin.ie

Advanced Analytical Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,6-Dimethylheptanoic acid. It offers high sensitivity and specificity, making it ideal for detecting and identifying the compound even at low concentrations within complex mixtures. jfda-online.com

High-resolution capillary gas chromatography allows for the effective separation of (r)-2,6-Dimethylheptanoic acid from other components in a sample. The identification is then confirmed by the mass spectrometer, which provides a unique fragmentation pattern, or "fingerprint," for the molecule. The retention index (RI), a measure of where the compound elutes relative to a series of n-alkane standards, is a critical parameter for its identification. nist.gov For underivatized 2,6-Dimethylheptanoic acid, characteristic fragments in the mass spectrum would likely arise from cleavage at the branched points of the carbon chain and through McLafferty rearrangement, a common pathway for carbonyl compounds.

The National Institute of Standards and Technology (NIST) provides reference data for the gas chromatographic separation of 2,6-Dimethylheptanoic acid, which is essential for method development and compound identification. nist.gov

Table 1: GC Parameters for 2,6-Dimethylheptanoic Acid Analysis

| Parameter | Value | Source |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Active Phase | Supelcowax (Polar) | nist.gov |

| Column Length | 60 m | nist.gov |

| Initial Temperature | 80 °C | nist.gov |

| Final Temperature | 240 °C | nist.gov |

| Heating Rate | 5 K/min | nist.gov |

This interactive table summarizes the GC conditions reported in the NIST database for the analysis of 2,6-Dimethylheptanoic acid.

Due to the high polarity of its carboxylic acid group, this compound is not ideally suited for direct GC-MS analysis. The polar nature can lead to poor peak shape (tailing) and reduced volatility. To overcome these issues, a chemical derivatization step is employed to convert the polar functional group into a less polar, more volatile, and more thermally stable derivative. sigmaaldrich.comchemcoplus.co.jp

Silylation, particularly the formation of a trimethylsilyl (B98337) (TMS) ester, is one of the most common derivatization strategies for carboxylic acids. sigmaaldrich.comnih.gov This process involves reacting the analyte with a silylating reagent, which replaces the active hydrogen on the carboxylic acid with a TMS group. chemcoplus.co.jp The resulting TMS derivative of this compound is significantly more volatile and exhibits improved chromatographic behavior. For the TMS-derivatized molecule, a prominent parent ion at an m/z of 215 is observed in the mass spectrum, which is a key identifier.

Table 2: Common Silylating Reagents for Carboxylic Acid Derivatization

| Reagent Name | Abbreviation | Notes |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A widely used and effective reagent for creating TMS derivatives. sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful TMS donor that can be used to silylate hydrochlorides of amines or amino acids directly. chemcoplus.co.jp |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating reagents like BSTFA or HMDS to increase reaction speed. chemcoplus.co.jpsigmaaldrich.com |

This interactive table lists common reagents used for TMS derivatization, a crucial step for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is another essential technique, primarily utilized for the purification and precise quantification of this compound. Unlike GC, HPLC is well-suited for analyzing compounds without derivatization, as it separates components in a liquid mobile phase.

For purification, preparative HPLC can be used to isolate this compound from a reaction mixture or a natural extract with high purity. mdpi.com A common approach involves using a reversed-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile. mdpi.com

For quantitative analysis, a validated HPLC method is required to ensure accurate and reliable measurements. mdpi.com Method validation involves assessing several key parameters to prove the method is fit for its intended purpose. researchgate.net Furthermore, specialized chiral HPLC methods can be employed to separate the (R) and (S) enantiomers of 2,6-Dimethylheptanoic acid, which is critical for ensuring the enantiomeric purity of the (r)-isomer.

Table 3: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

This interactive table outlines the essential parameters that must be validated for a reliable quantitative HPLC analysis of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.com While basic 1D NMR (¹H and ¹³C) provides initial information, a suite of advanced 2D NMR experiments is required to fully assign the structure and confirm its connectivity. kubikat.orgresearchgate.net

The process of structural elucidation involves several steps. First, the ¹H and ¹³C NMR spectra provide information on the different types of protons and carbons and their chemical environments. Then, 2D NMR experiments are used to piece the molecular puzzle together. For this compound, these experiments would confirm the heptanoic acid backbone and the precise positions of the two methyl branches at C2 and C6. The final step is to confirm the stereochemistry at the chiral center (C2), which can be achieved using chiral derivatizing agents or chiral solvating agents in conjunction with NMR analysis.

Table 4: NMR Experiments for Structural Elucidation of this compound

| Experiment | Abbreviation | Information Provided |

|---|---|---|

| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds), revealing ¹H-¹H connectivity. hyphadiscovery.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping ¹H-¹³C one-bond connections. hyphadiscovery.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), crucial for piecing together the carbon skeleton. hyphadiscovery.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Reveals correlations between protons that are close to each other in space, which helps in determining the relative stereochemistry and conformation of the molecule. hyphadiscovery.com |

This interactive table details the advanced NMR experiments used to determine the complete and unambiguous structure of this compound.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of (r)-2,6-Dimethylheptanoic acid would involve identifying its stable three-dimensional structures and the energy barriers between them. Due to the molecule's chirality and the presence of methyl branches, it can adopt a variety of conformations that influence its physical and biological properties. Techniques such as molecular mechanics and quantum chemistry calculations could be employed to determine the geometries and relative energies of these conformers.

Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of this compound in different environments, such as in a vacuum, in solution, or within a biological membrane. MD simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility, interactions with its surroundings, and conformational transitions.

Table 1: Potential Data from Conformational Analysis of this compound

| Computational Method | Potential Findings |

| Molecular Mechanics | Identification of low-energy conformers, bond lengths, and bond angles. |

| Quantum Chemistry | Accurate determination of relative energies of conformers and transition states. |

| Molecular Dynamics | Simulation of conformational changes over time in various environments. |

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry offers a means to investigate the detailed mechanisms of chemical reactions involved in the synthesis of this compound. By modeling the reactants, products, and transition states, it is possible to elucidate the step-by-step pathway of a reaction and determine its energetic feasibility. Quantum chemical methods, such as Density Functional Theory (DFT), are particularly well-suited for this purpose.

For the synthesis of a chiral molecule like this compound, computational studies could be instrumental in understanding the origins of stereoselectivity in asymmetric synthesis routes. By comparing the activation energies of pathways leading to different stereoisomers, researchers can predict which enantiomer is likely to be the major product, guiding the design of more efficient and selective synthetic methods.

Table 2: Potential Insights from Reaction Mechanism Studies

| Computational Approach | Potential Insights |

| Transition State Theory | Calculation of reaction rates and activation energies. |

| Density Functional Theory | Elucidation of reaction pathways and the role of catalysts. |

| Stereoselectivity Modeling | Understanding the origins of chirality in the final product. |

Enzyme-Substrate Interaction and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a larger molecule, typically a protein or enzyme. In the context of this compound, docking simulations could be used to study its interaction with enzymes involved in its metabolism, such as acyl-CoA dehydrogenases or carnitine octanoyltransferase.

These simulations can identify the key amino acid residues in the enzyme's active site that interact with the fatty acid, providing a structural basis for understanding substrate specificity and enzyme function. Following docking, molecular dynamics simulations can be employed to study the stability of the enzyme-substrate complex and to observe any conformational changes that may occur upon binding.

Table 3: Potential Outcomes of Enzyme-Substrate Interaction and Docking Simulations

| Simulation Technique | Potential Outcomes |

| Molecular Docking | Prediction of the binding mode and affinity of this compound to its target enzymes. |

| Molecular Dynamics | Analysis of the stability of the enzyme-substrate complex and identification of key interactions. |

| Free Energy Calculations | Estimation of the binding free energy between the fatty acid and the enzyme. |

While specific computational data for this compound is currently lacking in the scientific literature, the application of the methodologies described above holds significant promise for a deeper understanding of this biologically relevant molecule. Such studies would be invaluable for fields ranging from organic synthesis to biochemistry and drug design.

Emerging Research Areas and Future Perspectives

Development of Novel Stereoselective Catalysts

The biological activity of chiral molecules like (r)-2,6-Dimethylheptanoic acid is often specific to one enantiomer. Consequently, the development of methods for its enantioselective synthesis is a critical area of research. Future progress hinges on the creation of novel stereoselective catalysts that can produce the desired (R)-enantiomer with high efficiency and purity.

Current research in asymmetric synthesis provides a foundation for this endeavor. Strategies for synthesizing chiral branched-chain fatty acids often employ chiral auxiliaries or asymmetric catalysts. For instance, the use of pseudoephedrine as a chiral auxiliary has been effective in the synthesis of other methyl-branched fatty acids. This approach involves the stereospecific alkylation of a substrate attached to the chiral auxiliary, followed by its removal to yield the enantiomerically enriched product.

Another promising avenue is the application of chiral Brønsted acid catalysts, such as chiral phosphoric acids (CPAs). These catalysts are known for their versatility in promoting a variety of asymmetric transformations by creating a chiral environment that directs the stereochemical outcome of a reaction. Organocatalysis, particularly using imidazolidinone-based catalysts, also presents a powerful tool. These catalysts can activate substrates in different ways, such as forming iminium or enamine intermediates, to facilitate enantioselective carbon-carbon bond formation. The development of bifunctional catalysts, which possess both acidic and basic sites or hydrogen-bonding capabilities, is another key strategy to enhance both the efficiency and selectivity of asymmetric reactions for producing complex chiral molecules.

Future research will likely focus on designing catalysts specifically tailored for the synthesis of this compound, aiming for higher yields, exceptional enantiomeric excess, and more environmentally friendly reaction conditions. This could involve the use of novel metal complexes, advanced organocatalysts, or biocatalytic approaches.

Deeper Understanding of Metabolic Regulation and Intermediates

A significant and rapidly advancing area of research is the role of 2,6-Dimethylheptanoic acid as an anaplerotic therapy. Anaplerosis is the act of replenishing intermediates of a metabolic pathway, such as the tricarboxylic acid (TCA) cycle. This is particularly relevant for patients with certain inherited fatty acid oxidation (FAO) disorders, where the inability to properly metabolize fats leads to a deficiency in TCA cycle intermediates and impaired energy production.

Recent studies have investigated 2,6-Dimethylheptanoic acid in cell models of several long-chain FAO disorders, including:

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency

Trifunctional protein (TFP) deficiency

Carnitine palmitoyltransferase II (CPT II) deficiency

In these studies, treatment with 2,6-Dimethylheptanoic acid was shown to improve the profile of TCA cycle intermediates. This suggests that the compound can be metabolized by these cells to feed into and replenish the depleted TCA cycle, potentially offering a therapeutic benefit.

Further research has extended to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common FAO disorders. In fibroblasts from patients with MCAD deficiency, 2,6-Dimethylheptanoic acid, among other medium branched-chain fatty acids, was shown to increase cellular oxygen consumption rates. A key finding was the observation of increased mitochondrial protein lysine (B10760008) succinylation, which serves as an indicator of cellular succinyl-CoA levels—a crucial TCA cycle intermediate. This provides direct evidence that 2,6-Dimethylheptanoic acid is an effective source of succinyl-CoA, helping to restore the levels of essential metabolic intermediates.

| Disorder Investigated | Cell/Animal Model | Key Finding | Observed Outcome |

|---|---|---|---|

| VLCAD, LCHAD, TFP, CPT II Deficiencies | Patient Fibroblasts | Improved TCA Cycle Intermediate Profile | Potential for Anaplerotic Therapy |

| MCAD Deficiency | Patient Fibroblasts | Increased Oxygen Consumption & Lysine Succinylation | Effective Source of Succinyl-CoA |

| MCAD Deficiency | Acadm-/- Mice | Improved Energy Homeostasis | Reversal of Hepatic Steatosis, Increased Glycogen (B147801) |

Future research will aim to delineate the precise metabolic pathway of this compound, identifying all the enzymatic steps and metabolic intermediates involved in its breakdown and entry into the TCA cycle. Understanding its regulation within the cell and its interaction with other metabolic pathways will be crucial for optimizing its potential therapeutic use.

Exploration of Biotechnological Production Routes

While chemical synthesis is a viable route for producing this compound, biotechnological methods offer the potential for more sustainable and stereoselective production. This research area is still in its infancy for this specific compound, but progress in the broader field of microbial fatty acid synthesis provides a clear roadmap for future exploration.

Metabolic engineering of microorganisms like Escherichia coli and yeast is a promising strategy. The general approach involves modifying the organism's native fatty acid biosynthesis pathways to favor the production of branched-chain fatty acids (BCFAs). Key strategies include:

Introducing Precursor Pathways: Engineering the host to produce the specific starter units required for BCFAs. The biosynthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs), which provide the necessary branched-chain acyl-CoA primers. frontiersin.org

Modifying Fatty Acid Synthase (FAS): The substrate specificity of the enzymes within the FAS complex is a critical determinant of the final product. For instance, the FabH enzyme, which catalyzes the initial condensation step, can be engineered or replaced with a version that preferentially uses branched-chain starters over the usual acetyl-CoA. frontiersin.org

Optimizing Precursor Supply: Enhancing the intracellular pools of key precursors like malonyl-CoA and the specific branched-chain acyl-CoA starters is crucial for achieving high yields.

Blocking Competing Pathways: Deleting genes involved in competing metabolic pathways, such as those for straight-chain fatty acid synthesis or fatty acid degradation (β-oxidation), can redirect metabolic flux towards the desired product.

Although specific examples of microbial production of this compound are not yet prevalent in the literature, these established metabolic engineering principles form the basis for future research. nih.govmdpi.com The challenge will lie in identifying or engineering the specific enzymes that can build the C9 backbone with the desired methyl branches at the C2 and C6 positions and, crucially, with the correct (R) stereochemistry at the C2 chiral center. Enzymatic synthesis, using isolated enzymes in biocatalytic processes, could also be explored as an alternative to whole-cell fermentation.

Elucidation of Biological Roles and Communication Pathways

The primary biological role of this compound currently under investigation is its function in cellular energy metabolism, particularly in the context of metabolic disorders. Its ability to act as an anaplerotic substrate is a form of metabolic signaling that communicates a solution to a state of energy deficit.

When cells with a compromised FAO pathway are unable to generate sufficient energy from fats, they experience a depletion of TCA cycle intermediates. This depletion is a distress signal that can lead to cellular dysfunction. By providing this compound, researchers are essentially introducing a molecule that can be metabolized to replenish these intermediates. The subsequent increase in succinyl-CoA and other TCA cycle components signals to the cell that energy precursors are once again available, allowing for the restoration of mitochondrial respiration and improved energy homeostasis.

This was demonstrated in vivo in a mouse model of MCAD deficiency, where treatment led to the resolution of liver pathology, including the reversal of hepatic steatosis (fatty liver) and an increase in hepatic glycogen content. nih.gov These outcomes indicate a systemic improvement in energy balance and metabolic health, orchestrated by the replenishment of mitochondrial intermediates.

Future research will likely explore other potential biological roles. Branched-chain fatty acids are known to be components of cell membranes and can influence their fluidity. They may also act as signaling molecules themselves, interacting with cell surface or nuclear receptors to modulate gene expression and cellular responses. Investigating whether this compound interacts with specific signaling pathways, such as those involved in inflammation or metabolic regulation (e.g., AMPK or mTOR pathways), could reveal new therapeutic applications beyond its anaplerotic function. Understanding these communication pathways will be key to fully harnessing the potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2,6-Dimethylheptanoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis of branched-chain fatty acids like this compound can be adapted from protocols for analogous compounds. For example, acetylide coupling reactions using n-BuLi in THF/HMPA at low temperatures (−78 °C) have been employed to synthesize structurally similar diynoic acids (e.g., 2,6-hexadecadiynoic acid) in two-step processes with yields of 11–18% . Key factors affecting yield include:

- Precursor selection : Starting with appropriate alkyne chains (e.g., 1,5-hexadiyne) and alkyl bromides.

- Reaction conditions : Strict temperature control to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure (R)-isomers.

- Challenges include stereochemical control during carboxylation steps; asymmetric catalysis or chiral resolving agents may be required.

Q. How can spectroscopic techniques confirm the stereochemical purity and structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR can identify methyl branching (e.g., δ 0.8–1.2 ppm for methyl groups) and confirm the carboxylic acid moiety (δ 10–12 ppm for COOH). Chiral shift reagents or NMR with fluorinated derivatives may resolve enantiomeric purity .

- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHO, MW 158.24) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

- Methodological Answer :

- Broth microdilution assays (NCCLS M27-A/M38-A standards) determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans) and bacteria. Use amphotericin B and fluconazole as controls .

- Cytotoxicity assays (e.g., MTT on mammalian cells) assess selectivity.

- Variables to control: pH (activity of fatty acids is pH-dependent), solvent (DMSO concentration ≤1%), and inoculum size (10 cells/mL) .

Advanced Research Questions

Q. What experimental strategies can elucidate the biochemical mechanism of action of this compound in microbial inhibition?

- Methodological Answer :

- Metabolic pathway inhibition : Radiolabeled (e.g., ) this compound can trace incorporation into microbial lipid biosynthesis pathways. Compare lipid profiles via TLC or GC-MS in treated vs. untreated cells .

- Enzyme assays : Test inhibition of fungal fatty acid synthase (FAS) or mycolic acid biosynthesis enzymes (e.g., β-ketoacyl-ACP synthase).

- Proteomics : Identify protein targets via affinity chromatography or thermal shift assays .

Q. How should researchers reconcile contradictory data in biological activity assays across microbial strains?

- Methodological Answer :

- Strain-specific factors : Compare genomic databases for efflux pump expression (e.g., C. albicans CDR1) or membrane lipid composition affecting permeability .

- Assay standardization : Validate MIC protocols using CLSI guidelines. Replicate experiments with independent cultures.

- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Report 95% confidence intervals for MIC values .

Q. What comparative approaches assess the antifungal efficacy of this compound against structurally similar fatty acids?

- Methodological Answer :

-

Structure-activity relationship (SAR) : Synthesize analogs with varied chain lengths (C14–C18), double/triple bond positions, or methyl branching. Test MICs against C. neoformans and azole-resistant C. albicans (Table 1) .

-

Synergy studies : Combine with azoles (e.g., fluconazole) using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Molecular docking : Simulate binding to fungal FAS or sphingolipid biosynthesis enzymes (e.g., serine palmitoyltransferase) using AutoDock Vina. Prioritize analogs with lower binding energies .

- QSAR models : Correlate logP, polar surface area, and steric parameters with MIC data to predict optimal hydrophobicity .

Data Analysis & Reporting

Q. What frameworks ensure rigorous interpretation of this compound’s research data?

- Methodological Answer :

- Data triangulation : Cross-validate MIC results with kill-time assays and scanning electron microscopy (membrane disruption evidence) .

- Limitations disclosure : Address enantiomeric purity (>97% by chiral HPLC), solvent artifacts, and cytotoxicity thresholds in mammalian cells .

- Comparative literature review : Contrast results with 2-alkynoic and 6-alkynoic acids’ mechanisms (e.g., β-oxidation inhibition in mycobacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.